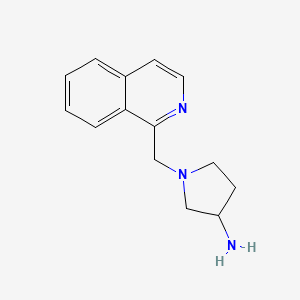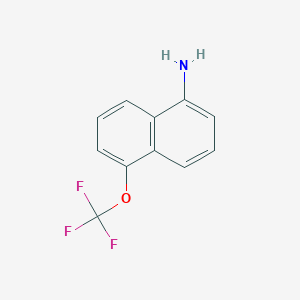
2-(4-Methoxy-3-methylphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxí-3-metilfenil)azepan: es un compuesto orgánico con la fórmula molecular C14H21NO y un peso molecular de 219.32 g/mol . Este compuesto se utiliza principalmente en la investigación de proteómica y es conocido por sus características estructurales únicas, que incluyen un anillo de azepan de siete miembros unido a un grupo metoxí-metilfenil .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común incluye la ciclación de precursores apropiados bajo condiciones controladas . Los detalles específicos sobre las condiciones de reacción y los reactivos utilizados a menudo son propietarios y pueden variar según la pureza y el rendimiento deseados.
Métodos de producción industrial: Los métodos de producción industrial para 2-(4-Metoxí-3-metilfenil)azepan no están ampliamente documentados en la literatura pública. Es probable que la síntesis a gran escala siga principios similares a los métodos de laboratorio, con optimizaciones para la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(4-Metoxí-3-metilfenil)azepan puede sufrir varias reacciones químicas, que incluyen:
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, comúnmente usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Halógenos (por ejemplo, cloro, bromo), nucleófilos (por ejemplo, hidróxido, cianuro)
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
2-(4-Metoxí-3-metilfenil)azepan tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en estudios que involucran interacciones de proteínas y actividad enzimática.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos sus efectos en las vías neurológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxí-3-metilfenil)azepan implica su interacción con objetivos moleculares y vías específicas. Si bien los mecanismos detallados no están ampliamente documentados, se cree que el compuesto puede modular la actividad enzimática y las interacciones de proteínas, lo que podría afectar varios procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 2-(4-Metoxifenil)azepan
- 2-(3-Metilfenil)azepan
- 2-(4-Metilfenil)azepan
Comparación: 2-(4-Metoxí-3-metilfenil)azepan es único debido a la presencia de grupos metoxí y metil en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y perfiles de reacción, lo que lo convierte en una herramienta valiosa en la investigación .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-(4-methoxy-3-methylphenyl)azepane |
InChI |
InChI=1S/C14H21NO/c1-11-10-12(7-8-14(11)16-2)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 |
Clave InChI |
RJUOODMAZIKLOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCCCCN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)






